3-(tert-butyl)-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine

Catalog No.
S2813638
CAS No.
478043-16-2
M.F
C19H23NO3S
M. Wt
345.46
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(tert-butyl)-4-[(4-methylphenyl)sulfonyl]-3,4-di...

CAS Number

478043-16-2

Product Name

3-(tert-butyl)-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine

IUPAC Name

3-tert-butyl-4-(4-methylphenyl)sulfonyl-2,3-dihydro-1,4-benzoxazine

Molecular Formula

C19H23NO3S

Molecular Weight

345.46

InChI

InChI=1S/C19H23NO3S/c1-14-9-11-15(12-10-14)24(21,22)20-16-7-5-6-8-17(16)23-13-18(20)19(2,3)4/h5-12,18H,13H2,1-4H3

InChI Key

UZWMAQFSIQJRBM-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C(COC3=CC=CC=C32)C(C)(C)C

solubility

not available

3-(tert-butyl)-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine is a synthetic organic compound that belongs to the benzoxazine family. This compound features a unique ring structure that incorporates both oxygen and nitrogen atoms, which contributes to its chemical properties and potential applications. The molecular formula of this compound is C₁₉H₂₃N O₃S, and it has a molecular weight of approximately 345.46 g/mol. The presence of the tert-butyl group and the methylphenylsulfonyl group enhances its solubility and reactivity, making it a valuable building block in organic synthesis and materials science .

The synthesis of 3-(tert-butyl)-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine typically involves several key reactions:

  • Formation of the Benzoxazine Ring: This is achieved through the reaction of an appropriate phenol derivative with formaldehyde and an amine, often facilitated by acidic or basic catalysts.
  • Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides in the presence of a strong base .
  • Sulfonylation: The methylphenylsulfonyl group can be added through sulfonation reactions involving sulfonic acids or their derivatives .

These reactions can be optimized for industrial production using continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Research indicates that 3-(tert-butyl)-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine exhibits potential biological activities. Preliminary studies have suggested that it may possess antimicrobial and anticancer properties, making it a candidate for further investigation in drug development . Its mechanism of action likely involves interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways .

The synthesis methods for this compound can be broadly categorized into laboratory-scale and industrial-scale processes:

  • Laboratory Synthesis: Typically involves small-scale reactions under controlled conditions to optimize yields. This may include the use of various solvents and catalysts to facilitate the formation of the benzoxazine ring and subsequent functionalization.
  • Industrial Production: Focuses on scalability and efficiency, often employing continuous flow chemistry techniques to improve reaction rates and product purity. Advanced analytical methods are used for quality control .

3-(tert-butyl)-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine has several notable applications:

  • Chemical Research: Serves as a building block for synthesizing more complex organic molecules.
  • Material Science: Investigated for use in developing advanced polymers and resins due to its unique chemical properties.
  • Pharmaceutical Development: Explored for potential therapeutic applications due to its biological activity .

Studies focusing on the interactions of 3-(tert-butyl)-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine with biological targets are crucial for understanding its mechanism of action. These studies typically involve:

  • Binding Affinity Assays: To evaluate how well the compound interacts with specific enzymes or receptors.
  • Cell-Based Assays: To assess the biological effects of the compound on cell viability, proliferation, and apoptosis.

Such interaction studies are essential for determining its potential as a therapeutic agent .

Several compounds share structural similarities with 3-(tert-butyl)-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine. Here are a few notable examples:

Compound NameMolecular FormulaKey Features
3-tert-butyl-3,4-dihydro-2H-1,4-benzoxazineC₁₂H₁₇N OLacks sulfonyl group; simpler structure
4-(4-methylphenyl)sulfonyl-2,3-dihydro-1,4-benzoxazineC₁₆H₁₅N O₅SContains carboxylic acid; different functionalization
3-(tert-butyl)-6-methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazineC₂₁H₂₅N O₃SAdditional methyl group; altered properties

These compounds highlight the uniqueness of 3-(tert-butyl)-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine in terms of its specific functional groups and potential biological activities .

XLogP3

4.5

Dates

Last modified: 08-17-2023

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